ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromenyl esters This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-chlorophenyl group and an ethyl ester moiety
Preparation Methods
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylcoumarin, and ethyl 2-bromoacetate.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-methylcoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one.
Esterification: The intermediate is then reacted with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, to form amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique optical and electronic properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds like 4-methylcoumarin and 7-hydroxycoumarin share a similar chromen-2-one core structure but differ in their substituents and functional groups.
Chromone Derivatives: Compounds like 3-formylchromone and 6-methylchromone have a similar chromone core but differ in their substitution patterns and reactivity.
Phenylpropanoate Derivatives: Compounds like ethyl 3-phenylpropanoate and methyl 2-phenylpropanoate share a similar ester functional group but differ in their aromatic substituents and overall structure.
The uniqueness of this compound lies in its specific combination of a chromen-2-one core with a 4-chlorophenyl group and an ethyl ester moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-4-25-20(23)13(3)26-16-9-10-18-17(11-16)12(2)19(21(24)27-18)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKILQWACUTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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